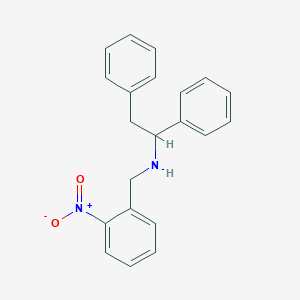![molecular formula C18H24BrNO B4983723 (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B4983723.png)
(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine, also known as BBIF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been found to possess several interesting properties that make it a promising candidate for the development of new drugs. In
Scientific Research Applications
(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been found to possess several interesting properties that make it a promising candidate for the development of new drugs. One of the most significant applications of (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine is in the field of cancer research. Studies have shown that (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has also been found to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of several inflammatory diseases.
Mechanism of Action
The mechanism of action of (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine is not fully understood. However, studies have shown that (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has also been found to inhibit the activation of several signaling pathways that are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been found to possess several biochemical and physiological effects. Studies have shown that (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine can modulate the expression of several genes that are involved in cancer progression and metastasis. (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been found to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of several inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine in lab experiments is its potent anti-cancer activity. (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been found to be effective against several types of cancer cells, making it a valuable tool for cancer research. Additionally, (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been found to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of several inflammatory diseases. However, one of the main limitations of using (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine in lab experiments is its complex synthesis method, which requires careful attention to detail to ensure the purity and yield of the final product.
Future Directions
There are several future directions for the research and development of (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine. One of the main areas of focus is the development of new drugs based on (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine. Studies have shown that (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has potent anti-cancer activity and possesses several other interesting properties that make it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine and its potential applications in the treatment of inflammatory diseases. Overall, the future of (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine research looks promising, and there is great potential for the development of new drugs based on this compound.
Synthesis Methods
The synthesis of (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 4-bromobenzyl chloride, which is reacted with 1,3-dimethyl-3-(5-methyl-2-furyl)butylamine in the presence of a base to yield the desired product. The synthesis of (4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine is a relatively complex process that requires careful attention to detail to ensure the purity and yield of the final product.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO/c1-13(20-12-15-6-8-16(19)9-7-15)11-18(3,4)17-10-5-14(2)21-17/h5-10,13,20H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPZVWOJAINEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)
![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4983666.png)

![1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4983681.png)
![N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B4983686.png)

![4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4983706.png)

![1-[5-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B4983714.png)
![8-chloro-N'-[1-(4-isopropylphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4983730.png)

![phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(3-nitrophenyl)sulfonyl]carbamate](/img/structure/B4983749.png)